

Preparing IACS-13909 for In Vivo Administration: Application Notes and Protocols

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Compound of Interest

Compound Name: IACS-13909

Cat. No.: B15542888

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and in vivo administration of **IACS-13909**, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase).^{[1][2][3]} These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy of **IACS-13909** in various cancer models.

Chemical and Physical Properties

IACS-13909 is an orally active small molecule that targets SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the MAPK signaling pathway downstream of multiple receptor tyrosine kinases (RTKs).^{[2][4][5]} Its inhibitory action on SHP2 has been shown to suppress tumor cell proliferation in cancers driven by RTK activation.^{[2][4]}

Table 1: Physicochemical Properties of **IACS-13909**

Property	Value	Reference
Chemical Formula	C17H18Cl2N6	^{[3][6]}
Molecular Weight	377.27 g/mol	^{[3][6]}
Appearance	White to yellow solid	^[3]
CAS Number	2160546-07-4	^{[3][6]}

Solubility

Proper solubilization is critical for ensuring the bioavailability and efficacy of **IACS-13909** in in vivo experiments. Based on available data, the solubility of **IACS-13909** in various solvents is summarized below.

Table 2: Solubility of **IACS-13909**

Solvent	Solubility	Notes	Reference
DMSO	75 mg/mL (198.79 mM)	Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.	[1]
Water	Insoluble	[1]	
Ethanol	Insoluble	[1]	

In Vivo Administration Protocols

The following protocols are based on methodologies reported in preclinical studies of **IACS-13909**. The choice of vehicle and administration route will depend on the specific experimental design and animal model.

Oral Gavage Administration

Oral administration is a common route for preclinical evaluation of **IACS-13909**.[\[2\]](#)[\[7\]](#)

Protocol 1: Formulation in 0.5% Methylcellulose

This formulation has been successfully used in mouse xenograft models.[\[2\]](#)[\[7\]](#)

Materials:

- **IACS-13909** powder
- 0.5% Methylcellulose in sterile water

- Sterile tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the required amount of **IACS-13909** powder based on the desired dosage and the number of animals to be treated.
- Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
- Add the **IACS-13909** powder to the 0.5% methylcellulose solution.
- Vortex the suspension vigorously to ensure a homogenous mixture. Sonication can be used to aid dispersion if necessary.
- Administer the suspension to animals via oral gavage at a volume of 10 mL/kg body weight.
[\[2\]](#)

Protocol 2: Formulation in DMSO and Corn Oil

This is an alternative formulation for oral administration.

Materials:

- **IACS-13909** powder
- Anhydrous DMSO
- Corn oil
- Sterile tubes
- Vortex mixer

Procedure:

- Prepare a stock solution of **IACS-13909** in DMSO (e.g., 25 mg/mL).[\[1\]](#)
- For a 1 mL final working solution, add 50 µL of the 25 mg/mL **IACS-13909** stock solution to 950 µL of corn oil.[\[1\]](#)
- Vortex the mixture thoroughly to ensure uniform suspension.
- The mixed solution should be used immediately.[\[1\]](#)

Intravenous (IV) Administration

IV administration can be used to achieve rapid and complete bioavailability.

Protocol 3: Formulation for Intravenous Injection

This formulation is suitable for IV administration in various animal models.[\[1\]](#)

Materials:

- **IACS-13909** powder
- Anhydrous DMSO
- PEG300
- Tween® 80
- Sterile water for injection (ddH₂O)
- Sterile tubes
- Vortex mixer

Procedure:

- Prepare a stock solution of **IACS-13909** in DMSO (e.g., 25 mg/mL).[\[1\]](#)
- To prepare a 1 mL working solution, add 50 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.[\[1\]](#)

- Mix thoroughly until the solution is clear.[\[1\]](#)
- Add 50 µL of Tween® 80 to the mixture and mix until clear.[\[1\]](#)
- Add 500 µL of sterile water for injection to bring the final volume to 1 mL.[\[1\]](#)
- The mixed solution should be used immediately for optimal results.[\[1\]](#)

Dosing Information from Preclinical Studies

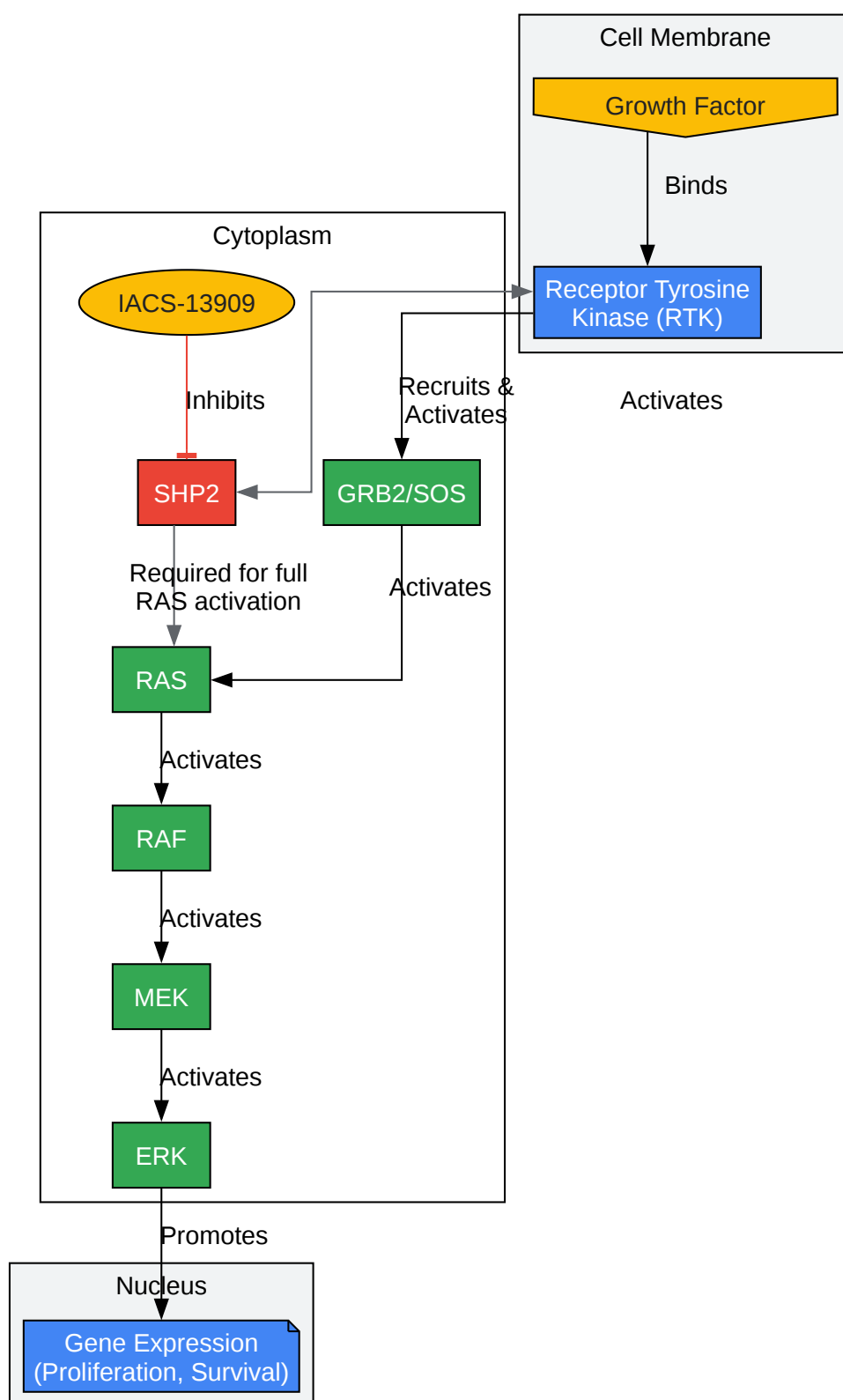
The dosage of **IACS-13909** can vary depending on the cancer model and the administration route. The following table summarizes dosages used in published studies.

Table 3: Reported In Vivo Dosages of **IACS-13909**

Animal Model	Administration Route	Dosage	Study Outcome	Reference
CD1 mice	IV	0.3 mg/kg, 10 mg/kg	Pharmacokinetic studies	[1]
Sprague Dawley rats	Oral gavage	1 mg/kg, 3 mg/kg	Pharmacokinetic studies	[1]
Beagle dogs	IV	0.3 mg/kg, 1 mg/kg	Pharmacokinetic studies	[1]
KYSE-520 xenograft mice	Oral gavage	70 mg/kg (QD)	Tumor growth inhibition	[2] [7]
MV-4-11 orthotopic mice	Oral gavage	Various doses (QD)	Increased survival	[2] [7]

Signaling Pathway and Experimental Workflow

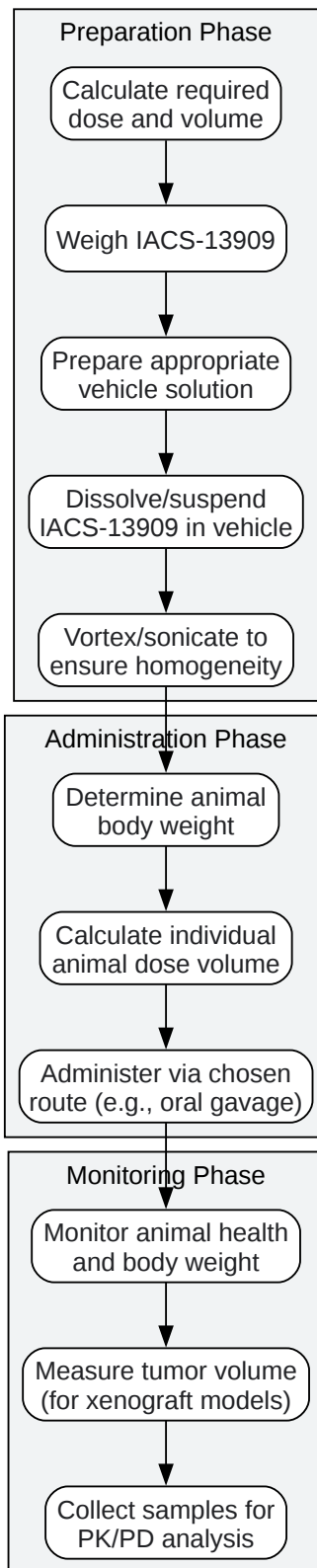
IACS-13909 is an allosteric inhibitor of SHP2, which is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs).[\[2\]](#)[\[4\]](#) Inhibition of SHP2 by **IACS-13909** leads to the suppression of the MAPK pathway, which is critical for tumor cell proliferation and survival.[\[1\]](#)[\[2\]](#)



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Figure 1: IACS-13909 inhibits the SHP2-mediated MAPK signaling pathway.

The general workflow for preparing and administering **IACS-13909** in an in vivo study is outlined below.



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Figure 2: General experimental workflow for in vivo studies with **IACS-13909**.

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